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Compound of Interest

Compound Name: N-Boc-PEG12-alcohol

Cat. No.: B609474

CAS Number: 159156-95-3

This technical guide provides an in-depth overview of N-Boc-PEG12-alcohol, a versatile
heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists,
and drug development professionals utilizing PEGylation technologies in bioconjugation, drug
delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras
(PROTACS). This document outlines the physicochemical properties, detailed experimental
protocols for its use, and a logical workflow for its application in multi-step synthesis.

Core Properties and Specifications

N-Boc-PEG12-alcohol is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH)
group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain, consisting of 12
ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and
pharmacokinetic properties of conjugated molecules.[1][2][3] The Boc protecting group
provides a stable masking of the primary amine, which can be readily removed under mild
acidic conditions to enable subsequent conjugation reactions.[2][3] The terminal hydroxyl group
can be activated for reaction with various functional groups.

Physicochemical Data
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Property Value Source(s)
CAS Number 159156-95-3
Molecular Formula C29H59N014
Molecular Weight 645.8 g/mol
Purity Typically 295-98%
Appearance V%ries (often a solid or viscous N/A
o]

Soluble in agueous media,

Solubility
DMF, DMSO, CH2CI2
Storage Conditions -20°C, under inert atmosphere
Key Applications

The unique bifunctional nature of N-Boc-PEG12-alcohol makes it a valuable tool in several
areas of research and development:

e PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand
and an E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing
the ternary complex formation and improving the overall properties of the PROTAC molecule.

» Bioconjugation: After deprotection of the amine and/or activation of the alcohol, this linker
can be used to covalently attach to proteins, peptides, antibodies, or other biomolecules.
This process, known as PEGylation, can enhance the therapeutic properties of biologics by
increasing their half-life, solubility, and stability, while reducing immunogenicity.

o Drug Delivery: The hydrophilic PEG spacer can be incorporated into drug delivery systems to
improve the solubility and bioavailability of hydrophobic drugs.

o Surface Modification: It can be used to modify the surfaces of nanoparticles, quantum dots,
and other materials to reduce non-specific binding and improve biocompatibility.

Experimental Protocols
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The following protocols are representative methodologies for the key chemical transformations
involving N-Boc-PEG12-alcohol. Researchers should optimize these conditions based on their
specific substrates and desired outcomes.

Boc Deprotection of the Terminal Amine

This procedure describes the removal of the Boc protecting group to yield the free primary
amine.

Materials:

* N-Boc-PEG12-alcohol

e Anhydrous Dichloromethane (DCM)

 Trifluoroacetic acid (TFA)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgS0O4)

e Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:

e Dissolve N-Boc-PEG12-alcohol (1.0 equivalent) in anhydrous DCM (e.g., at a concentration
of 0.1 M).

e Add a solution of TFAin DCM (e.g., a 1:1 mixture of DCM and TFA) to the reaction mixture.
 Stir the reaction at room temperature for 1-2 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure
complete removal of TFA, co-evaporate the residue with DCM three times.
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o For applications requiring the free amine (as opposed to the TFA salt), perform a basic work-
up:

o Dissolve the residue in DCM.

o Wash the organic layer with saturated NaHCO3 solution to neutralize any remaining acid.
o Wash with brine.

o Dry the organic layer over anhydrous Na2S0O4 or MgSO4.

o Filter and concentrate under reduced pressure to yield the deprotected Amino-PEG12-
alcohol.

Activation of the Terminal Hydroxyl Group via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for
subsequent nucleophilic substitution reactions.

Materials:

N-Boc-PEG12-alcohol

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsClI)

Ice bath

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:

e Dissolve N-Boc-PEG12-alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask
under an inert atmosphere.

e Add TEA (1.5 equivalents) to the solution.
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e Cool the reaction mixture to 0°C in an ice bath.

e Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
 Allow the reaction to warm to room temperature and stir overnight.

o Monitor the reaction by TLC or LC-MS.

e Upon completion, wash the reaction mixture with water, followed by brine.

e Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced
pressure to yield N-Boc-PEG12-tosylate. The crude product may be purified by flash column
chromatography if necessary.

A similar procedure can be followed using methanesulfonyl chloride (MsCI) to generate the
corresponding mesylate, another effective leaving group.

Synthesis of a PROTAC: A Representative Workflow

This protocol outlines the synthesis of a hypothetical PROTAC molecule, demonstrating the
sequential use of N-Boc-PEG12-alcohol as a linker. This involves the deprotection of the
amine, followed by an amide coupling reaction.

Step 3a: Boc Deprotection (as per Protocol 1)

Follow the procedure outlined in Protocol 1 to obtain Amino-PEG12-alcohol (as the TFA salt).
This intermediate is often used directly in the subsequent coupling step.

Step 3b: Amide Coupling with an E3 Ligase Ligand

This step couples the newly exposed amine of the PEG linker to the carboxylic acid of an E3
ligase ligand (e.g., a pomalidomide derivative).

Materials:
e Amino-PEG12-alcohol TFA salt (from Step 3a)

o E3 Ligase Ligand with a carboxylic acid functional group (1.0 equivalent)
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HATU (1.2 equivalents) or a similar peptide coupling reagent

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

Anhydrous Dimethylformamide (DMF)

Standard laboratory glassware under an inert atmosphere
Procedure:

e To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2
equivalents) and DIPEA (3.0 equivalents).

 Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

e Add a solution of the Amino-PEG12-alcohol TFA salt (1.1 equivalents) in anhydrous DMF to
the reaction mixture.

 Stir the reaction at room temperature for 4 hours or until completion, monitoring by LC-MS.

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous NaHCO3, water, and brine.

o Dry the organic layer, filter, and concentrate. Purify the resulting intermediate (E3 Ligase
Ligand-PEG12-alcohol) by preparative HPLC or flash column chromatography.

The terminal alcohol of this intermediate would then be activated (e.g., via tosylation as in
Protocol 2) and subsequently coupled to the target protein-binding ligand to complete the
PROTAC synthesis.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and
the overall workflow for utilizing N-Boc-PEG12-alcohol in a multi-step synthesis, such as for a
PROTAC.
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Conditions Stir at RT (1-2h) Yields

N-Boc-PEG12-alcohol Amino-PEG12-alcohol

Work-up
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Boc Deprotection of N-Boc-PEG12-alcohol.
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Part 1: Linker Functionalization
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A generalized workflow for PROTAC synthesis using a Boc-PEG-alcohol linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b609474?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_t_Boc_N_amido_PEG10_Br.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_Benzyl_PEG45_alcohol.pdf
https://www.mdpi.com/1420-3049/16/7/5665
https://www.benchchem.com/product/b609474#n-boc-peg12-alcohol-cas-number-information
https://www.benchchem.com/product/b609474#n-boc-peg12-alcohol-cas-number-information
https://www.benchchem.com/product/b609474#n-boc-peg12-alcohol-cas-number-information
https://www.benchchem.com/product/b609474#n-boc-peg12-alcohol-cas-number-information
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

